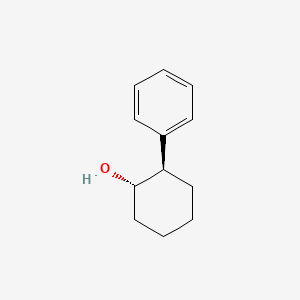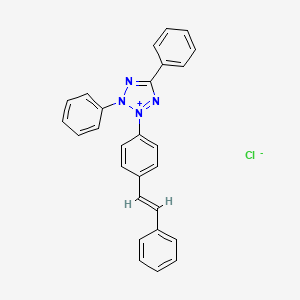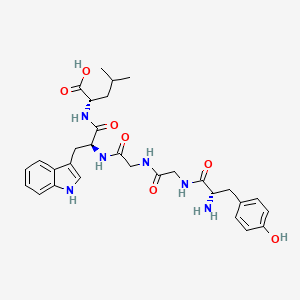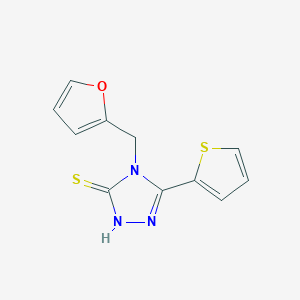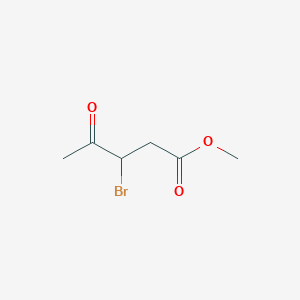
Methyl 3-bromo-4-oxopentanoate
Vue d'ensemble
Description
“Methyl 3-bromo-4-oxopentanoate” is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.039 .
Synthesis Analysis
The synthesis of “Methyl 3-bromo-4-oxopentanoate” and its analogs often involves bromination–dehydrobromination reactions. For instance, methyl (Z)-3-bromo-3- (4-methylbenzenesulfonyl)prop-2-enoate is synthesized through bromination–dehydrobromination of methyl (E)-3- (4-methylbenzenesulfonyl)prop-2-enoate.Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-oxopentanoate” has been detailed through X-ray analysis. This analysis reveals the orientation of the Br-C4 bond and the conformation of the compound’s rings, providing insights into the structural dynamics of such molecules.Chemical Reactions Analysis
“Methyl 3-bromo-4-oxopentanoate” participates in a variety of chemical reactions, including Michael addition reactions and reactions with acetylacetone. It yields products like methyl (E)-3-acetyl-2- [ (4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate, demonstrating the compound’s reactivity and utility in synthetic chemistry.Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-oxopentanoate” has a density of 1.5±0.1 g/cm3, a boiling point of 231.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.8±3.0 kJ/mol and a flash point of 93.8±21.8 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Chemical Synthesis and Reaction Studies
Methyl 3-bromo-4-oxopentanoate is involved in various chemical synthesis processes. For instance, it reacts with acetylacetone in THF and sodium hydride, forming methyl (E)-3-acetyl-2-[(4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate. This reaction, characterized by X-ray diffraction, demonstrates the compound's utility in producing enol structures in organic synthesis (Vasin, Bolusheva & Somov, 2017). Additionally, methyl 4-bromo-3-oxo-2,2,4-trimethylpentanoate has been shown to react with zinc and arylglyoxals, yielding 6-aroyl-3,3,5,5-tetramethyl-2,3,5,6-tetrahydropyran-2,4-diones. This reaction pathway further highlights the compound's versatility in synthesizing pyran diones (Shchepin et al., 2002).
Biochemical Applications
In the biochemical realm, studies have illustrated the metabolism of similar compounds, like 4-methyl-2-oxopentanoate, in various biological systems. For instance, research on rat pancreatic islets revealed that 4-methyl-2-oxopentanoate induces insulin release and influences cellular respiration and biosynthesis. This suggests potential applications in studying pancreatic functions and diabetes research (Hutton, Sener & Malaisse, 1979). Additionally, the oxidation of similar compounds by rat liver mitochondria has been studied, providing insights into mitochondrial functions and metabolic pathways (May, Aftring & Buse, 1980).
Pharmaceutical and Medical Research
In pharmaceutical and medical research, compounds like methyl 3-bromo-4-oxopentanoate are used in the synthesis of various intermediates. For example, the synthesis of 5-amino-4-oxopentanoic acid hydrochlorchloride from levulinic acid involves processes like esterification and bromination, which are critical in creating pharmaceutical intermediates (Yuan, 2006). Furthermore, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, an important intermediate in pharmaceutical synthesis, has been achieved through bromination of 4-oxopentanoic acid, demonstrating the compound's utility in creating aminopentanoic acid derivatives (Zav’yalov & Zavozin, 1987).
Enzymatic and Biological Activity Studies
Studies have also explored the enzymatic and biological activities of similar compounds. For example, the enzymatic determination of 4-methyl-2-oxopentanoate in plasma using NAD+-dependent D-2-hydroxyisocaproate dehydrogenase demonstrates the compound's relevance in clinical chemistry and disease diagnosis, such as in maple syrup urine disease (Schadewaldt, Hummel, Trautvetter & Wendel, 1989). Additionally, the reduction of β-keto esters, including methyl 3-oxopentanoate, using bakers' yeast immobilized by magnesium alginate shows the compound's potential in stereoselective synthesis, which is crucial in producing optically active pharmaceuticals (Nakamura, Kawai, Oka & Ohno, 1989).
Safety And Hazards
When handling “Methyl 3-bromo-4-oxopentanoate”, it’s advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
methyl 3-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)5(7)3-6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPIWRQEUGIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435656 | |
| Record name | Methyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-oxopentanoate | |
CAS RN |
95678-51-6 | |
| Record name | Methyl 3-bromo-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)
